molecular formula C10H4Cl2F3N3OS B5740549 2,5-dichloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

2,5-dichloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B5740549
M. Wt: 342.12 g/mol
InChI Key: ZWBIZGKDIOXOJL-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that is used in various laboratory experiments to study its mechanism of action and its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with various biological systems. The compound has been shown to interact with enzymes such as protein kinase and phosphodiesterase, as well as with receptors such as GABA-A and glycine receptors. These interactions result in the modulation of various biological processes such as neurotransmission, signal transduction, and gene expression.
Biochemical and physiological effects:
The biochemical and physiological effects of 2,5-dichloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide are diverse and depend on the specific biological system being studied. The compound has been shown to modulate neurotransmission by enhancing GABA-A receptor function and inhibiting glycine receptor function. It has also been shown to inhibit phosphodiesterase activity, resulting in increased cAMP levels. Additionally, the compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,5-dichloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide in lab experiments is its ability to interact with various biological systems, making it a valuable tool in drug discovery and development. However, the compound also has some limitations. Its potency and selectivity may vary depending on the specific biological system being studied, and its effects may be influenced by factors such as pH and temperature.

Future Directions

There are several future directions for research on 2,5-dichloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide. One direction is to further investigate its mechanism of action and its interactions with various biological systems. Another direction is to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and inflammation. Additionally, research could focus on developing more potent and selective analogs of the compound.

Synthesis Methods

The synthesis of 2,5-dichloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide involves the reaction between 2,5-dichlorobenzoic acid and 5-amino-1,3,4-thiadiazole-2-carboxylic acid. The reaction is carried out in the presence of thionyl chloride and triethylamine in a suitable solvent. The resulting product is purified by column chromatography to obtain the final compound.

Scientific Research Applications

2,5-dichloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has been extensively used in scientific research for its various applications. It is commonly used as a tool compound to study the mechanism of action of various biological systems. The compound has been shown to interact with various enzymes and receptors, making it a valuable tool in drug discovery and development.

properties

IUPAC Name

2,5-dichloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F3N3OS/c11-4-1-2-6(12)5(3-4)7(19)16-9-18-17-8(20-9)10(13,14)15/h1-3H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBIZGKDIOXOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=NN=C(S2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

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